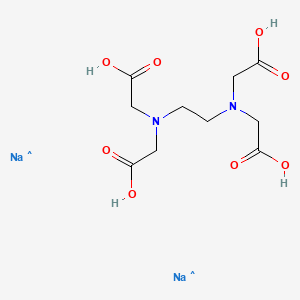

Ca(II)-EDTA disodium dihydrate

Description

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart. Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium. |

|---|---|

Molecular Formula |

C10H16N2Na2O8 |

Molecular Weight |

338.22 g/mol |

InChI |

InChI=1S/C10H16N2O8.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);; |

InChI Key |

BDOYKFSQFYNPKF-UHFFFAOYSA-N |

impurities |

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |

SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na] |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na] |

Color/Form |

White crystalline powder |

flash_point |

Flash point is> 100 °C, |

melting_point |

MP: 242 °C /EDTA disodium dihydrate/ |

physical_description |

Dry Powder; Liquid; Other Solid White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

Stability constant of the Ca(II)-EDTA complex in aqueous solution.

An In-depth Technical Guide to the Stability Constant of the Ca(II)-EDTA Complex in Aqueous Solution

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a polyaminocarboxylic acid widely recognized for its ability to form stable, water-soluble complexes with a vast range of metal ions. Its interaction with the calcium(II) ion is of paramount importance across various scientific and industrial domains, including analytical chemistry, biochemistry, environmental science, and pharmaceuticals. EDTA serves as a hexadentate ligand, utilizing its two amine nitrogens and four carboxylate oxygens to envelop the Ca(II) ion in a highly stable, cage-like structure.[1][2]

The stability of this complex is quantified by the equilibrium formation constant (K_f), often expressed in its logarithmic form (log K_f). This constant is a critical parameter for understanding and predicting the behavior of calcium ions in the presence of EDTA. Its value is fundamental in applications such as complexometric titrations for determining water hardness, formulating buffer solutions with specific free calcium concentrations, and in drug development where chelation therapy is employed.[3][4] This guide provides a comprehensive overview of the quantitative data, thermodynamic properties, and experimental methodologies related to the Ca(II)-EDTA complex.

Quantitative Data: Stability and Thermodynamic Constants

The formation of the Ca(II)-EDTA complex is governed by the following equilibrium:

Ca²⁺ + Y⁴⁻ ⇌ [CaY]²⁻

Where Y⁴⁻ represents the fully deprotonated form of EDTA. The stability constant (K_f) is defined as:

K_f = [ [CaY]²⁻ ] / ( [Ca²⁺] * [Y⁴⁻] )

The stability of the complex is significantly influenced by experimental conditions such as pH, temperature, and the ionic strength of the solution.[5]

Stability Constants

The following table summarizes reported values for the logarithm of the stability constant for the Ca(II)-EDTA complex under specified conditions.

| log K_f | Temperature (°C) | Ionic Strength (M) | Notes | Reference(s) |

| 10.65 | 25 | 0.1 | Standard value frequently cited. | [6][7] |

| 10.65 | Not Specified | Not Specified | General reference value. | [1][2] |

| ~10.4 (K = 2.5 x 10¹⁰) | Not Specified | Not Specified | Value used in a seawater analysis example at pH 11. | [8] |

Thermodynamic Parameters

The formation of the Ca(II)-EDTA complex is an exothermic process.[9] Thermodynamic parameters provide deeper insight into the driving forces of the complexation reaction.

| Parameter | Value | Conditions | Notes | Reference(s) |

| Intrinsic Enthalpy (ΔH°) | -5.4 kcal/mol | Not Specified | Represents the enthalpy of binding excluding buffer ionization effects. | [9] |

| Apparent Enthalpy (ΔH) | -0.56 kcal/mol | pH 7.5 | The measured enthalpy is highly dependent on the buffer system due to proton exchange. | [9] |

| Heat Capacity (ΔCp) | ~ 0 | 5-48 °C | Indicates that the enthalpy of binding has little dependence on temperature. | [9] |

Experimental Protocols for Determination of Stability Constants

Several analytical techniques can be employed to determine the stability constant of the Ca(II)-EDTA complex. Potentiometric titration and isothermal titration calorimetry are two of the most rigorous and commonly cited methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining equilibrium constants.[10][11] It involves monitoring the concentration of the free (uncomplexed) metal ion using an ion-selective electrode (ISE) or a pH electrode while titrating a solution of the metal ion with the ligand (EDTA).

Methodology:

-

Solution Preparation:

-

Prepare a standard solution of a calcium salt (e.g., CaCl₂ or CaCO₃ dissolved in minimal HCl) of known concentration.[12]

-

Prepare a standard solution of the disodium salt of EDTA (Na₂H₂Y·2H₂O), as it is more soluble than the free acid form.[12][13]

-

Prepare a suitable buffer solution to maintain a constant pH throughout the titration (e.g., an ammonia-ammonium chloride buffer for pH 10).[3][12] The pH must be precisely known as the stability is highly pH-dependent.[14]

-

-

Apparatus Setup:

-

Use a high-precision potentiometer or pH meter equipped with a Calcium Ion-Selective Electrode (Ca-ISE) and a suitable reference electrode.

-

Place the calcium salt solution, buffer, and an appropriate amount of background electrolyte (to maintain constant ionic strength) into a thermostatted titration vessel.

-

Immerse the electrodes in the solution. Use a magnetic stirrer for continuous mixing.

-

Use an automated burette for precise delivery of the EDTA titrant.

-

-

Titration Procedure:

-

Record the initial potential (E₁) of the solution before any titrant is added.

-

Add small, precise increments of the standard EDTA solution.

-

After each addition, allow the system to reach equilibrium and record the stable potential reading.

-

Continue the additions well past the equivalence point to generate a complete titration curve (Potential vs. Volume of EDTA added).

-

-

Data Analysis:

-

The potential measured by the Ca-ISE is related to the free calcium ion concentration, [Ca²⁺], by the Nernst equation.

-

For each point on the titration curve, calculate the corresponding [Ca²⁺].

-

Calculate the total concentrations of calcium (C_M) and EDTA (C_L) at each point based on the initial amounts and volumes added.

-

The concentration of the complex, [[CaY]²⁻], can be calculated as C_M - [Ca²⁺].

-

The concentration of the uncomplexed EDTA in all its protonated forms can be calculated as C_L - [[CaY]²⁻].

-

To find the concentration of the fully deprotonated ligand, [Y⁴⁻], the alpha fraction (α_Y4-) at the specific pH of the experiment must be used: [Y⁴⁻] = α_Y4- * (C_L - [[CaY]²⁻]).

-

Finally, calculate the stability constant K_f using the concentrations determined. The data are typically processed using specialized computer programs that perform least-squares refinement to obtain the most accurate stability constant value.[11][15]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding interaction, allowing for the determination of the binding affinity (K_f), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

Methodology:

-

Solution Preparation:

-

Prepare precisely known concentrations of a calcium salt solution and an EDTA solution in the same buffer. Degas both solutions thoroughly to prevent the formation of bubbles in the calorimeter cell.

-

The choice of buffer is critical, as the heat of protonation/deprotonation of the buffer can contribute significantly to the measured heat change.[9] A buffer with a low ionization enthalpy is often preferred.

-

-

Apparatus Setup:

-

Load the calcium solution into the sample cell of the ITC instrument.

-

Load the EDTA solution into the injection syringe.

-

Allow the instrument to equilibrate to the desired experimental temperature.

-

-

Titration Procedure:

-

A series of small, precisely known volumes of the EDTA solution are injected from the syringe into the sample cell containing the calcium solution.

-

After each injection, the heat released or absorbed due to the complex formation is measured by the instrument, which records it as a power differential required to maintain zero temperature difference between the sample and reference cells.

-

The titration continues until the calcium ions in the cell are saturated with EDTA.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrating these peaks yields the amount of heat generated per injection.

-

A plot of the heat evolved per mole of injectant versus the molar ratio of EDTA to Ca(II) is generated. This is the binding isotherm.

-

This binding isotherm is then fitted to a suitable binding model (typically a 1:1 binding model for this system) using specialized software.

-

The fitting process directly yields the thermodynamic parameters: the association constant (K_a, which is K_f), the enthalpy of binding (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equations: ΔG = -RTln(K_f) and ΔG = ΔH - TΔS.

-

Mandatory Visualizations

Ca(II)-EDTA Complexation Equilibrium

The following diagram illustrates the fundamental equilibrium between the free ions and the resulting chelate complex.

Caption: Equilibrium of Ca(II) and deprotonated EDTA (Y⁴⁻) forming the stable [CaY]²⁻ complex.

Experimental Workflow for Potentiometric Titration

This flowchart outlines the key steps in determining the Ca(II)-EDTA stability constant using potentiometry.

Caption: Workflow for determining the Ca-EDTA stability constant via potentiometric titration.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Calcium- and magnesium-EDTA complexes. Stability constants and their dependence on temperature and ionic strength | Semantic Scholar [semanticscholar.org]

- 6. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 7. experimental chemistry - How do I determine the amount of Calcium in a substance using EDTA titration? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. 2. Calcium reacts with EDTA to form Ca-EDTAcomplex | Chegg.com [chegg.com]

- 9. Energetics of Ca(2+)-EDTA interactions: calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. coryw.people.charleston.edu [coryw.people.charleston.edu]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis and Purification of Ca(II)-EDTA Disodium Dihydrate

This technical guide provides an in-depth overview of the synthesis and purification methods for Ca(II)-EDTA disodium dihydrate, also known as calcium disodium edetate. The information is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process workflows.

Introduction

Calcium disodium edetate (CaNa₂EDTA) is a chelating agent used extensively in the food and medical industries. In medicine, it is primarily used to treat lead poisoning. Its synthesis involves the reaction of ethylenediaminetetraacetic acid (EDTA) with a sodium base and a calcium salt. The subsequent purification is critical to ensure the final product meets the stringent purity requirements for pharmaceutical use.

Synthesis Methodologies

The primary synthesis route for this compound involves a multi-step process beginning with the neutralization of EDTA.

Reaction with a Calcium-Containing Compound

A common method involves the reaction of disodium EDTA with a calcium-containing compound.[1] This process is advantageous due to its high yield.

Experimental Protocol:

-

Preparation of the Mixed Solution: Add 1-2g of a calcium-containing compound (such as calcium chloride, calcium hydroxide, calcium oxide, or calcium carbonate) to 160-180g of a solvent (e.g., purified water, methanol, ethanol, acetone, or tetrahydrofuran) while stirring to form a mixed solution.[1]

-

Heating and Stirring: Heat the mixed solution to 35-45°C and continue stirring.[1]

-

Addition of Disodium EDTA: Add 7-9g of disodium ethylenediaminetetraacetate to the heated solution and stir.[1]

-

Reflux and Concentration: Heat the mixture to reflux for 1.5 hours. After reflux, concentrate the solution under reduced pressure to one-third of its original volume.[1]

-

Cooling and Filtration: Cool the concentrated solution to room temperature and filter it.[1]

-

Crystallization: Slowly add 350-450ml of a crystallization solution (such as methanol, ethanol, or ether) to the filtrate while stirring. A large number of crystals will appear.[1]

-

Final Stirring and Standing: After the addition of the crystallization solution, stir the mixture for an additional 30 minutes and then let it stand for 1.5 hours.[1]

-

Isolation and Drying: Filter the solution, wash the filter cake with a washing solution (e.g., dehydrated alcohol), and dry the final product. This method can achieve a yield of 95%.[1]

Synthesis Using a Membrane Chemical Reactor

An alternative, modern approach utilizes a membrane chemical reactor to improve reaction selectivity and safety, resulting in a high-purity product.[2]

Experimental Protocol:

-

Initial Reaction: In a membrane chemical reactor filled with deionized water at 50-90°C, alternately charge sodium hydroxide and ethylenediaminetetraacetic acid in a weight ratio of 1:3.5 to 1:3.7 in batches until the pH of the reaction solution is 4-4.5.[2]

-

Incubation: After charging, incubate the reaction solution at 90-95°C for 30-40 minutes, maintaining the pH between 4 and 4.5 by adding EDTA or sodium hydroxide as needed.[2]

-

Final pH Adjustment: After the incubation period, add a calcium-containing compound such as calcium oxide to adjust the pH to the required range for the final product.[2]

-

Purification: The subsequent purification steps include press filtration, crystallization, dewatering, and drying.[2]

Purification and Quality Control

Purification is a critical step to ensure the final product meets pharmacopeial standards. The process typically involves filtration, crystallization, dewatering, and drying.[2] The quality of the final product is assessed through various analytical tests.

| Parameter | Specification | Reference |

| Purity (on anhydrous basis) | 98.0% to 102.0% | [3][4] |

| pH (1 in 5 solution) | 6.5 to 8.0 | [5] |

| Water Content | 5.0% to 13.0% | [3][5] |

| Chloride | Not more than 0.10% | [3] |

| Disodium edetate | Not more than 1.0% | [3][4] |

| Nitrilotriacetic acid | Not more than 0.1% | [5] |

| Heavy Metals | Not more than 20 ppm | [3] |

Assay Protocol for Purity Determination:

-

Accurately weigh about 1.2 g of Edetate Calcium Disodium.[4][5]

-

Add 25 mL of 1 N acetic acid and 1 mL of diphenylcarbazone TS.[4][5]

-

Titrate slowly with 0.1 M mercuric nitrate VS until the first appearance of a purplish color.[4][5]

-

Perform a blank determination for any necessary correction.[4][5]

-

Each mL of 0.1 M mercuric nitrate is equivalent to 37.43 mg of C₁₀H₁₂CaN₂Na₂O₈.[4][5]

Process Diagrams

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow via Reaction with a Calcium Compound.

Caption: Synthesis and Purification Workflow Using a Membrane Chemical Reactor.

References

- 1. CN103172532A - Preparation method of ethylenediaminetetraacetic acid calcium disodium salt - Google Patents [patents.google.com]

- 2. CN103709057A - Method for manufacturing disodium edetate dihydrate - Google Patents [patents.google.com]

- 3. uspnf.com [uspnf.com]

- 4. Disodium Calcium EDTA EP BP Ph Eur USP NF FCC Food Grade Manufacturers [anmol.org]

- 5. usp.org [usp.org]

Spectroscopic Characterization of Ca(II)-EDTA Disodium Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Calcium(II)-EDTA Disodium Dihydrate, a widely utilized chelating agent in various scientific and industrial applications. This document details the principles, experimental protocols, and data interpretation for key spectroscopic techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry.

Molecular Structure and Chelation

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it can form six coordinate bonds with a metal ion. In the Ca(II)-EDTA complex, the EDTA molecule wraps around the central calcium ion, forming a stable, cage-like structure.[1][2] The coordination occurs through the two nitrogen atoms and the four carboxylate groups of the EDTA molecule.[1][2] This strong chelation makes Ca(II)-EDTA a highly effective sequestering agent for calcium ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of Ca(II)-EDTA disodium dihydrate reveals characteristic vibrational modes of the carboxylate groups and the carbon-nitrogen bonds within the chelate structure.

Experimental Protocol: FTIR Spectroscopy

A common method for analyzing solid samples like this compound is the potassium bromide (KBr) pellet technique.[3]

-

Sample Preparation:

-

Pellet Formation:

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Data Presentation: FTIR Spectral Data

The FTIR spectrum of this compound is characterized by several key absorption bands. The coordination of the carboxylate groups to the calcium ion results in a shift of the carbonyl stretching frequency compared to free EDTA.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 (broad) | O-H stretching of water of hydration | [6] |

| ~2950-2850 | C-H stretching of ethylene and acetate groups | [6] |

| ~1620 | Asymmetric stretching of carboxylate group (C=O) | [1] |

| ~1474 | CH₂ bending | [6] |

| ~1394 | Symmetric stretching of carboxylate group (C-O) | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a valuable tool for elucidating the structure of molecules in solution. For Ca(II)-EDTA, ¹H NMR can confirm the chelation of the calcium ion by observing the chemical shifts of the protons on the EDTA backbone.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in deuterium oxide (D₂O). A typical concentration for small molecule NMR is in the range of 10-50 mg/mL.

-

Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

-

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 600 MHz).

-

Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of the Ca(II)-EDTA complex shows two main signals corresponding to the ethylene (-N-CH₂-CH₂) and acetate (-N-CH₂-COO⁻) protons of the EDTA ligand. The chelation to Ca²⁺ influences the chemical environment of these protons, leading to distinct chemical shifts.

| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference |

| Ethylene (-N-CH₂-CH₂-N-) | ~2.56 | singlet | [7] |

| Acetate (-N-CH₂-COO⁻) | ~3.13 | singlet | [7] |

UV-Visible (UV-Vis) Spectroscopy

This compound is a colorless compound and does not exhibit significant absorbance in the UV-Visible region. However, UV-Vis spectroscopy can be employed indirectly for its characterization and quantification through complexometric titration.

Experimental Protocol: Complexometric Titration with UV-Vis Detection

This method involves the titration of a calcium-containing sample with a standardized EDTA solution using a colorimetric indicator.

-

Reagent Preparation:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare a buffered solution at an appropriate pH (e.g., pH 10) to ensure the stability of the Ca-indicator complex.

-

Select a suitable metallochromic indicator that changes color upon complexation with calcium ions, such as Eriochrome Black T or Calmagite.

-

-

Titration and Data Acquisition:

-

To a solution containing the calcium ion sample and the indicator, titrate with the standard EDTA solution.

-

Monitor the absorbance of the solution at the wavelength of maximum absorbance for the Ca-indicator complex using a UV-Vis spectrophotometer.

-

The endpoint of the titration is reached when the color of the solution changes, indicating that all the calcium ions have been complexed by EDTA. This corresponds to a sharp change in absorbance.

-

-

Data Analysis:

-

Plot the absorbance versus the volume of EDTA added.

-

The equivalence point can be determined from the inflection point of the titration curve, which allows for the calculation of the calcium concentration in the original sample.

-

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to FTIR spectroscopy. For Ca(II)-EDTA, Raman spectroscopy can be used to study the chelation in aqueous solutions.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation:

-

Prepare an aqueous solution of this compound. The concentration will depend on the sensitivity of the instrument.

-

-

Data Acquisition:

-

Place the solution in a suitable sample holder (e.g., a quartz cuvette).

-

Irradiate the sample with a monochromatic laser source (e.g., 532 nm or 785 nm).

-

Collect the scattered light and analyze it with a Raman spectrometer.

-

Acquisition parameters such as laser power and exposure time should be optimized to obtain a good quality spectrum without causing sample degradation.

-

Data Presentation: Raman Spectral Data

| Wavenumber Range (cm⁻¹) | Probable Assignment |

| 1400-1450 | Symmetric COO⁻ stretching |

| 900-950 | C-C and C-N stretching of the chelate ring |

| 400-500 | Ca-N and Ca-O stretching vibrations |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecular ions and complexes from solution. It can be used to confirm the molecular weight and stoichiometry of the Ca(II)-EDTA complex.

Experimental Protocol: ESI-Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water and methanol or acetonitrile. The concentration is typically in the low micromolar range.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

Optimize the source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve stable ionization and efficient desolvation.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

Data Presentation: Mass Spectrometry Data

In positive ion mode, the Ca(II)-EDTA complex is expected to be observed as sodiated or protonated adducts. In negative ion mode, the deprotonated complex is typically observed. The fragmentation of the complex can be studied using tandem mass spectrometry (MS/MS) to gain further structural information.[8]

| Ion | Expected m/z (approximate) | Ionization Mode |

| [Ca(EDTA)Na]⁺ | 395.0 | Positive |

| [Ca(EDTA)H]⁺ | 373.0 | Positive |

| [Ca(EDTA-H)]⁻ | 371.0 | Negative |

Note: The exact m/z values will depend on the isotopic distribution of the elements.

This technical guide provides a foundational understanding of the spectroscopic techniques used to characterize this compound. For more in-depth analysis and specific applications, it is recommended to consult the primary literature and specialized analytical resources.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 4. scienceijsar.com [scienceijsar.com]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation behavior of EDTA complexes under different activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Hygroscopic Nature of Calcium Disodium EDTA: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Calcium disodium ethylenediaminetetraacetate (EDTA), a widely utilized chelating agent in the pharmaceutical, food, and cosmetic industries, is known for its ability to sequester divalent and trivalent metal ions, thereby enhancing the stability and efficacy of various products. In pharmaceutical formulations, it is employed as a stabilizer, particularly in injectable, ophthalmic, and oral dosage forms, to prevent degradation of active pharmaceutical ingredients (APIs) catalyzed by metal ions.[1][2] The physical properties of excipients are of paramount importance in drug development, and for calcium disodium EDTA, its interaction with atmospheric moisture—its hygroscopicity—is a critical attribute that can influence its handling, storage, and performance within a formulation.

This technical guide provides an in-depth exploration of the hygroscopic nature of calcium disodium EDTA, consolidating available data and presenting detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this excipient's behavior in the presence of moisture.

Physicochemical Properties and Hygroscopicity Profile

Calcium disodium EDTA is typically available as a white, odorless, crystalline powder or granules.[3] It is known to be slightly hygroscopic and is stable in air.[4] The material can exist in hydrated forms, commonly as a dihydrate or a mixture of dihydrate and trihydrate.[5] Pharmacopeial standards for the dihydrate specify a water content ranging from 5.0% to 13.0%.[4]

Hygroscopicity Classification

Table 1: Hypothetical Moisture Sorption Isotherm Data for Calcium Disodium EDTA Dihydrate at 25°C

| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) |

| 0 | 8.7 (Theoretical water content of dihydrate) |

| 10 | 8.8 |

| 20 | 8.9 |

| 30 | 9.1 |

| 40 | 9.3 |

| 50 | 9.6 |

| 60 | 10.0 |

| 70 | 10.5 |

| 80 | 11.2 |

| 90 | 12.5 |

| 95 | 13.5 |

Note: This data is hypothetical and serves as a representation for a "slightly hygroscopic" material consistent with the known water content of the dihydrate form. Actual experimental data may vary.

Experimental Protocols for Hygroscopicity and Water Content Determination

Accurate characterization of the hygroscopic nature and water content of calcium disodium EDTA is crucial for quality control and formulation development. The following sections detail the recommended experimental protocols.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique used to measure the extent and rate of moisture sorption and desorption by a sample at controlled temperature and relative humidity.

Experimental Protocol for DVS Analysis of Calcium Disodium EDTA:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the calcium disodium EDTA powder into a DVS sample pan.

-

Ensure the sample is evenly distributed in the pan to facilitate uniform exposure to the humidified gas stream.

-

-

Instrument Setup and Parameters:

-

Instrument: Dynamic Vapor Sorption Analyzer.

-

Temperature: 25.0 ± 0.1 °C.

-

Carrier Gas: Nitrogen, with a flow rate of 200 sccm.

-

Relative Humidity (RH) Profile:

-

Drying: Dry the sample at 0% RH until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹ for 10 minutes). This establishes the dry mass of the sample.

-

Sorption: Increase the RH in steps of 10% from 0% to 90% RH.

-

Desorption: Decrease the RH in steps of 10% from 90% back to 0% RH.

-

An additional high humidity step at 95% RH can be included to investigate behavior near saturation.

-

-

Equilibration Criterion: At each RH step, the sample is held until the rate of mass change is less than or equal to 0.002% per minute over a 10-minute period. A maximum equilibration time of 6 hours per step is recommended.

-

-

Data Analysis:

-

Plot the equilibrium moisture content (% change in mass from the dry weight) against the relative humidity to generate the moisture sorption-desorption isotherm.

-

Analyze the isotherm for features such as deliquescence, hysteresis (the difference between the sorption and desorption curves), and the formation of hydrates.

-

Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. Both volumetric and coulometric KF titration can be used, with the volumetric method being more suitable for samples with higher water content, as is expected for the hydrated forms of calcium disodium EDTA.

Experimental Protocol for Volumetric Karl Fischer Titration:

-

Apparatus:

-

Automatic volumetric Karl Fischer titrator with a sealed titration vessel to prevent ingress of atmospheric moisture.

-

-

Reagents:

-

Titrant: Standardized Karl Fischer reagent (e.g., Hydranal-Composite 5). The titer of the reagent should be determined before use with a certified water standard or disodium tartrate dihydrate.

-

Solvent: Anhydrous methanol or a specialized KF solvent.

-

-

Procedure:

-

Solvent Blanking: Add a suitable volume of the KF solvent to the titration vessel and titrate to the electrometric endpoint with the KF reagent to neutralize any residual water in the solvent.

-

Sample Analysis:

-

Accurately weigh approximately 100-200 mg of the calcium disodium EDTA sample.

-

Quickly transfer the sample into the conditioned titration vessel.

-

Stir to dissolve the sample.

-

Titrate with the standardized KF reagent to the electrometric endpoint.

-

-

Calculation: The water content is calculated based on the volume of titrant consumed, the titer of the reagent, and the mass of the sample.

Water Content (%) = (Volume of KF reagent (mL) × Titer (mg/mL)) / (Sample weight (mg)) × 100

-

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for hygroscopicity testing and the logical considerations for handling calcium disodium EDTA in a pharmaceutical development context.

Impact of Hygroscopicity on Pharmaceutical Development

The slightly hygroscopic nature of calcium disodium EDTA necessitates careful consideration during various stages of drug development:

-

Storage and Handling: To maintain its physical and chemical integrity, calcium disodium EDTA should be stored in well-closed containers in an environment with controlled humidity. Exposure to high humidity for prolonged periods could lead to water sorption, potentially causing caking or clumping of the powder, which can affect handling and processing.

-

Formulation: During the manufacturing of solid dosage forms, the moisture content of all excipients, including calcium disodium EDTA, must be carefully monitored. Variations in moisture content can impact powder flow, compaction properties, and the final quality attributes of the dosage form.

-

Product Stability: The water sorbed by calcium disodium EDTA could potentially interact with the API or other excipients in the formulation, possibly leading to chemical degradation or physical changes over the product's shelf life. Therefore, stability studies under various humidity conditions are essential to ensure the long-term quality of the final drug product.

-

Packaging: For drug products containing calcium disodium EDTA, especially in solid dosage forms, the choice of packaging is critical. Packaging materials with a low moisture vapor transmission rate (MVTR) should be selected to protect the product from ambient humidity.

Conclusion

Calcium disodium EDTA is a valuable excipient in pharmaceutical formulations, and its slightly hygroscopic nature is a key physicochemical property that warrants careful consideration. While a complete public dataset of its moisture sorption isotherm is not available, its classification as "slightly hygroscopic" and the water content specifications for its hydrated forms provide a basis for understanding its behavior. By employing standardized experimental protocols such as Dynamic Vapor Sorption and Karl Fischer titration, researchers and drug development professionals can accurately characterize the moisture-related properties of their specific batches of calcium disodium EDTA. This understanding is crucial for ensuring appropriate storage, handling, and formulation strategies, ultimately contributing to the development of stable and effective pharmaceutical products.

References

The Role of Ca(II)-EDTA Disodium Dihydrate as a Metal Ion Buffer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ca(II)-EDTA disodium dihydrate and its function as a robust metal ion buffer. We will delve into the core principles of its mechanism, present quantitative data on its binding affinities, and provide detailed experimental protocols for its application in research and drug development.

Core Principles: The Mechanism of Metal Ion Buffering by Ca(II)-EDTA

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent, meaning it can form six bonds with a single metal ion, creating a stable, water-soluble complex.[1][2] The disodium calcium salt of EDTA (this compound) is particularly useful as a metal ion buffer because it can selectively exchange its bound calcium for other metal ions with a higher binding affinity for EDTA.[3]

The fundamental principle of its buffering action lies in the relative stability of different metal-EDTA complexes. When Ca(II)-EDTA is introduced into a system containing other divalent or trivalent metal ions, an equilibrium is established. If a metal ion forms a more stable complex with EDTA than calcium does, it will displace the calcium ion from the EDTA complex.[4] This equilibrium effectively "clamps" the concentration of the free, unbound metal ion at a low and constant level, thereby buffering its activity.

This mechanism is crucial in various biological and chemical systems where precise control of free metal ion concentration is necessary. For instance, it is used to prevent the precipitation of metal hydroxides, to control the activity of metal-dependent enzymes, and to mitigate the toxicity of heavy metals.[5][6]

Quantitative Data: Stability and pH Dependence

The effectiveness of a Ca(II)-EDTA buffer is dictated by the formation constants (Kf) of the various metal-EDTA complexes. A higher Kf value indicates a more stable complex. The stability of these complexes is also highly dependent on the pH of the solution, as the protonation state of EDTA affects its ability to bind metal ions.[7]

Below are tables summarizing the stability constants for various metal-EDTA complexes and the effect of pH on the conditional stability constant of the Ca(II)-EDTA complex.

Table 1: Stability Constants (log Kf) of Metal-EDTA Complexes [8]

| Metal Ion | log Kf |

| Ca²⁺ | 10.65 |

| Mg²⁺ | 8.79 |

| Mn²⁺ | 14.04 |

| Fe²⁺ | 14.33 |

| Co²⁺ | 16.31 |

| Ni²⁺ | 18.62 |

| Cu²⁺ | 18.80 |

| Zn²⁺ | 16.50 |

| Cd²⁺ | 16.46 |

| Hg²⁺ | 21.80 |

| Pb²⁺ | 18.04 |

| Al³⁺ | 16.13 |

| Fe³⁺ | 25.1 |

Values are for 25°C and an ionic strength of 0.1 M.

Table 2: Conditional Stability Constant (log K'f) of Ca(II)-EDTA at Various pH Values

| pH | αY⁴⁻ | log K'f (Ca-EDTA) |

| 4.0 | 3.8 x 10⁻⁹ | 1.83 |

| 5.0 | 3.7 x 10⁻⁷ | 3.82 |

| 6.0 | 2.3 x 10⁻⁵ | 5.61 |

| 7.0 | 5.0 x 10⁻⁴ | 7.35 |

| 8.0 | 5.6 x 10⁻³ | 8.40 |

| 9.0 | 5.4 x 10⁻² | 9.38 |

| 10.0 | 3.7 x 10⁻¹ | 10.22 |

| 11.0 | 8.5 x 10⁻¹ | 10.58 |

| 12.0 | 9.8 x 10⁻¹ | 10.64 |

The conditional stability constant, K'f = Kf * αY⁴⁻, where αY⁴⁻ is the fraction of EDTA in its fully deprotonated form. The values for αY⁴⁻ are standard values found in analytical chemistry textbooks. The log Kf for Ca-EDTA is 10.65.[8]

Experimental Protocols

Preparation of a 0.1 M Ca(II)-EDTA Stock Solution

This protocol details the preparation of a stock solution that can be used to create metal ion buffers with specific free metal ion concentrations.

Materials:

-

Calcium chloride dihydrate (CaCl₂·2H₂O)

-

Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

-

High-purity water (e.g., Milli-Q)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks (100 mL and 1 L)

-

Analytical balance

Procedure:

-

Prepare a 0.1 M EDTA Solution: Accurately weigh 37.224 g of disodium EDTA dihydrate and dissolve it in approximately 800 mL of high-purity water in a 1 L beaker. Gently heat and stir the solution to aid dissolution.[9] Adjust the pH to 8.0 with concentrated NaOH to ensure the EDTA fully dissolves.[9] Once dissolved and cooled to room temperature, quantitatively transfer the solution to a 1 L volumetric flask and bring the volume to the mark with high-purity water.

-

Prepare a 0.1 M CaCl₂ Solution: Accurately weigh 14.70 g of calcium chloride dihydrate and dissolve it in approximately 80 mL of high-purity water in a 100 mL beaker. Quantitatively transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with high-purity water.

-

Prepare the 0.1 M Ca(II)-EDTA Solution: In a clean beaker, mix equal volumes of the 0.1 M EDTA solution and the 0.1 M CaCl₂ solution. For example, mix 50 mL of each. This will result in a solution containing the Ca(II)-EDTA complex.

-

Verification (Optional but Recommended): The final concentration of the Ca(II)-EDTA solution can be verified by complexometric titration against a standardized zinc solution.[10]

Determination of Free Metal Ion Concentration via Complexometric Titration

This protocol outlines the general steps for determining the concentration of a metal ion in a solution using EDTA titration, which is the foundational technique for verifying the composition of metal ion buffers.[11]

Materials:

-

Standardized EDTA solution (prepared as in 3.1)

-

Burette

-

Erlenmeyer flask

-

pH buffer (e.g., ammonia-ammonium chloride buffer for pH 10)[12]

-

Metallochromic indicator (e.g., Eriochrome Black T for Mg²⁺ or Calmagite for Ca²⁺)[13][14]

-

Sample containing the metal ion of interest

Procedure:

-

Sample Preparation: Pipette a known volume of the sample solution into an Erlenmeyer flask.

-

pH Adjustment: Add a suitable pH buffer to bring the solution to the optimal pH for the titration of the specific metal ion. For many divalent metals, a pH of 10 is used.[15]

-

Indicator Addition: Add a small amount of the appropriate metallochromic indicator. The solution will turn to the color of the metal-indicator complex.[14]

-

Titration: Titrate the sample with the standardized EDTA solution until the color of the solution changes to that of the free indicator. This color change indicates the endpoint of the titration, where all the free metal ions have been complexed by EDTA.[13]

-

Calculation: The concentration of the metal ion in the sample can be calculated using the stoichiometry of the reaction (typically 1:1 for EDTA) and the volume and concentration of the EDTA solution used to reach the endpoint.

Visualizing Workflows and Pathways

Experimental Workflow for Heavy Metal Detoxification

Ca(II)-EDTA is used in chelation therapy to treat heavy metal poisoning, particularly from lead.[3] The higher stability of the lead-EDTA complex compared to the calcium-EDTA complex drives the exchange, leading to the excretion of the heavy metal.

Caption: Workflow of heavy metal detoxification using Ca(II)-EDTA chelation therapy.

Signaling Pathway Modulation: Buffering Intracellular Calcium

In cellular signaling research, precise control over free calcium concentrations is critical. While EGTA and BAPTA are more commonly used intracellularly due to their higher selectivity for Ca²⁺ over Mg²⁺, the principle of using a chelator to buffer ion concentrations is the same.[16] The following diagram illustrates this concept.

References

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. What is the mechanism of Edetate Calcium Disodium? [synapse.patsnap.com]

- 4. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]

- 5. alazharpharmacy.com [alazharpharmacy.com]

- 6. samnicholls.net [samnicholls.net]

- 7. wellyoutech.com [wellyoutech.com]

- 8. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 9. Preparation of EDTA solution - Sharebiology [sharebiology.com]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. Complexometric Titration: Principles & Procedure Explained [vedantu.com]

- 12. researchgate.net [researchgate.net]

- 13. coryw.people.charleston.edu [coryw.people.charleston.edu]

- 14. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 16. Pharmacological Strategies for Manipulating Plant Ca2+ Signalling - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Chelator: An In-depth Technical Guide to the Discovery and History of Calcium Disodium EDTA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediaminetetraacetic acid (EDTA) and its salts, particularly calcium disodium EDTA, represent a cornerstone of coordination chemistry with profound implications for industrial processes, analytical chemistry, and medicine. This technical guide provides a comprehensive overview of the discovery and historical development of calcium disodium EDTA. It details the pioneering synthesis of EDTA by Ferdinand Münz, the evolution of industrial production methods, and the subsequent application of its calcium disodium salt as a premier treatment for heavy metal toxicity. This document includes a compilation of quantitative data, detailed experimental protocols for synthesis and key applications, and visualizations of relevant chemical pathways and workflows to serve as a vital resource for researchers, scientists, and professionals in drug development.

Discovery and Historical Development

The journey of ethylenediaminetetraacetic acid began in the 1930s, driven by an industrial need for a substitute for citric acid, which was used in the textile industry to prevent metal ion impurities from interfering with dyeing processes.

The Pioneering Synthesis by Ferdinand Münz

In 1935, the Austrian chemist Ferdinand Münz, while working for I. G. Farben in Germany, first synthesized EDTA.[1][2][3][4] Münz was seeking a more efficient chelating agent than citric acid and hypothesized that a polyaminopolycarboxylic acid would exhibit superior metal-binding properties.[1][4] His initial synthesis involved the reaction of ethylenediamine with chloroacetic acid in the presence of a base.[2] This groundbreaking work was patented in Germany and later in the United States under U.S. Patent Number 2,130,505.[2][3] Münz's work was conducted during a challenging political climate, and his Jewish origins led to the patent being filed anonymously in Germany in 1942.[5] He was later interned in a concentration camp but survived the war and continued his scientific contributions, including a collaboration with Nobel laureate Kurt Alder.[3][5]

Advancements in Industrial Synthesis

While Münz's method was foundational, it was not the most efficient for large-scale production. In the United States, Frederick C. Bersworth developed alternative synthesis routes in the 1940s that offered higher yields and greater economic viability.[2] The most common industrial method, often referred to as the Bersworth process, involves the alkaline cyanomethylation of ethylenediamine using formaldehyde and sodium cyanide.[4][6][7] This process produces the tetrasodium salt of EDTA (Na₄EDTA), which can then be converted to the acidic form.[6][7]

The Advent of Calcium Disodium EDTA in Medicine

The therapeutic potential of EDTA was realized in the mid-20th century. Initially, the sodium salt of EDTA was investigated as a treatment for heavy metal poisoning.[8] However, it was found that disodium EDTA (Na₂EDTA) could lead to hypocalcemia by chelating calcium from the body.[8] To counteract this, the calcium disodium salt (CaNa₂EDTA) was introduced.[8] In this form, the EDTA is already saturated with calcium. When administered, it will exchange its calcium ion for heavy metals like lead, for which it has a higher affinity.[8] This allows for the chelation and subsequent excretion of toxic metals without depleting the body's calcium reserves.[8] Calcium disodium EDTA came into medical use in the United States in 1953 and was approved by the FDA for the treatment of lead poisoning.[9] It remains a critical medication for this indication.[10][11]

Quantitative Data

Physical and Chemical Properties of Calcium Disodium EDTA

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂CaN₂Na₂O₈ | [12] |

| Molecular Weight | 374.27 g/mol | [12] |

| Appearance | White, odorless crystalline granules or powder | [12] |

| Solubility | Freely soluble in water; practically insoluble in ethanol | [12] |

| pH (1% solution) | 6.5 - 7.5 | [12] |

Stability Constants of Metal-EDTA Complexes

The efficacy of EDTA as a chelating agent is quantified by the stability constant (log K) of the metal-EDTA complex. A higher log K value indicates a more stable complex.

| Metal Ion | Log K |

| Fe³⁺ | 25.1 |

| Hg²⁺ | 21.8 |

| Cu²⁺ | 18.8 |

| Pb²⁺ | 18.0 |

| Ni²⁺ | 18.6 |

| Zn²⁺ | 16.5 |

| Cd²⁺ | 16.5 |

| Co²⁺ | 16.3 |

| Fe²⁺ | 14.3 |

| Mn²⁺ | 14.0 |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

Note: Values are approximate and can vary with experimental conditions.

Experimental Protocols

Synthesis of Ethylenediaminetetraacetic Acid (EDTA)

This protocol is based on the initial method described by Ferdinand Münz, which involved the carboxymethylation of ethylenediamine.

-

Materials:

-

Ethylenediamine

-

Monochloroacetic acid

-

Sodium hydroxide (NaOH)

-

Water

-

Heating apparatus with reflux condenser

-

Reaction vessel

-

Filtration apparatus

-

-

Procedure:

-

In a reaction vessel, dissolve monochloroacetic acid in water.

-

Slowly add ethylenediamine to the solution while stirring.

-

Add a solution of sodium hydroxide incrementally to neutralize the hydrochloric acid formed during the reaction and to maintain an alkaline pH.

-

Heat the mixture under reflux for several hours to drive the reaction to completion.

-

Cool the reaction mixture to allow the sodium salt of EDTA to precipitate. The precipitate will be contaminated with sodium chloride.[6]

-

Isolate the solid product by filtration.

-

Further purification can be achieved by acidification to precipitate the less soluble free acid form of EDTA, followed by filtration and washing.

-

This protocol describes the common industrial one-step synthesis of tetrasodium EDTA.

-

Materials:

-

Ethylenediamine

-

Formaldehyde (37% solution)

-

Sodium cyanide (NaCN)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid or Hydrochloric acid

-

Reaction vessel with temperature and pH control

-

Filtration apparatus

-

-

Procedure:

-

In a reaction vessel, combine ethylenediamine and water.

-

Simultaneously and slowly, add formaldehyde and sodium cyanide to the ethylenediamine solution while maintaining the temperature and pH within a controlled range. This reaction is highly exothermic and produces ammonia as a byproduct.

-

The reaction yields the tetrasodium salt of EDTA (Na₄EDTA) in solution.

-

To obtain the free acid form (H₄EDTA), the solution is acidified with sulfuric or hydrochloric acid to a pH of approximately 1.5-3.

-

The precipitated H₄EDTA is then isolated by filtration, washed with cold water to remove impurities such as sodium sulfate and any unreacted starting materials, and dried.

-

Preparation of Calcium Disodium EDTA

This protocol describes a laboratory-scale preparation of calcium disodium EDTA from disodium EDTA.

-

Materials:

-

Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

-

Calcium carbonate (CaCO₃) or another suitable calcium salt like calcium chloride (CaCl₂)

-

Distilled water

-

Heating and stirring apparatus

-

Filtration apparatus

-

pH meter

-

-

Procedure:

-

Dissolve a known quantity of disodium EDTA dihydrate in distilled water with stirring.

-

In a separate container, create a slurry of a stoichiometric amount of calcium carbonate in distilled water.

-

Slowly add the calcium carbonate slurry to the disodium EDTA solution while stirring. The reaction will produce carbon dioxide gas.

-

Gently heat the mixture to facilitate the reaction and drive off the dissolved CO₂.

-

Monitor the pH of the solution. The reaction is complete when the pH stabilizes around 6.5-7.5.

-

Filter the solution to remove any unreacted calcium carbonate.

-

The resulting solution contains calcium disodium EDTA. The solid product can be obtained by evaporation or precipitation with a suitable solvent like ethanol. A patent for a similar process describes heating the mixture to 35-45°C, followed by refluxing and then concentrating the solution before crystallization.[13]

-

Chelation Therapy Protocol for Lead Poisoning

Calcium disodium EDTA is administered intravenously or intramuscularly for the treatment of lead poisoning. The following is a general outline of a therapeutic protocol and should not be considered medical advice.

-

Pre-treatment Assessment:

-

Confirmation of lead poisoning through blood lead level (BLL) measurement.

-

Assessment of renal function (serum creatinine, BUN) is crucial as the EDTA-lead complex is excreted via the kidneys.

-

Evaluation of electrolyte levels.

-

-

Administration:

-

Calcium disodium EDTA is typically administered as a slow intravenous infusion over several hours.

-

The dosage is calculated based on the patient's body surface area. A common dosage is 1000 mg/m²/day.

-

The infusion is usually diluted in 5% dextrose in water (D5W) or 0.9% sodium chloride (normal saline).

-

A typical course of treatment is 5 days, followed by a rest period of 2-4 days to allow for the redistribution of lead from bone stores into the blood. Multiple courses may be necessary.

-

-

Monitoring during Therapy:

-

Daily monitoring of renal function and electrolyte levels.

-

Monitoring for adverse effects such as injection site reactions, fever, and nephrotoxicity.

-

Monitoring of BLLs.

-

-

Post-treatment:

-

Follow-up monitoring of BLLs to check for rebound, which can occur as lead leaches from bone stores.

-

Mandatory Visualizations

Caption: Synthesis pathways of EDTA and Calcium Disodium EDTA.

References

- 1. youtube.com [youtube.com]

- 2. educhimica.it [educhimica.it]

- 3. Ferdinand Münz - Wikipedia [en.wikipedia.org]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. The Austrian Scientist Time Forgot Because He Was a Jew — History News Network [historynewsnetwork.org]

- 6. Synthesis of EDTA [chm.bris.ac.uk]

- 7. scribd.com [scribd.com]

- 8. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium calcium edetate - Wikipedia [en.wikipedia.org]

- 10. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Calcium Disodium EDTA: Uses, Side Effects, and Safety [everydayhealth.com]

- 12. openknowledge.fao.org [openknowledge.fao.org]

- 13. CN103172532A - Preparation method of ethylenediaminetetraacetic acid calcium disodium salt - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Calcium Disodium EDTA in Complexometric Titrations

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the principles and applications of calcium disodium EDTA (CaNa₂EDTA) in complexometric titrations for the quantitative determination of metal ions. It includes experimental protocols, data presentation tables, and diagrams to illustrate the underlying concepts and workflows.

Introduction to Complexometric Titrations with EDTA

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it has six sites (four carboxyl groups and two amino groups) that can donate electron pairs to form coordinate covalent bonds with metal ions.[1][2][3][4] This property makes EDTA an exceptionally versatile and widely used titrant in analytical chemistry for the determination of various metal ions.[5][6] The disodium salt of EDTA is commonly used due to its higher solubility in water compared to the acidic form.[7][8]

In a complexometric titration, a solution containing a metal ion is titrated with a solution of a complexing agent, in this case, EDTA. The reaction forms a stable, water-soluble metal-EDTA complex.[1] The stoichiometry of the reaction between a metal ion (Mⁿ⁺) and EDTA (represented as Y⁴⁻) is almost always 1:1, regardless of the charge on the metal ion.[5][7]

Reaction: Mⁿ⁺ + Y⁴⁻ → [MY]ⁿ⁻⁴

The stability of the metal-EDTA complex is pH-dependent.[4][5][9] Therefore, titrations are typically carried out in buffered solutions to maintain a constant pH.[3][5][7] The choice of pH is critical to ensure the quantitative formation of the metal-EDTA complex and to prevent the precipitation of metal hydroxides.[10]

Calcium disodium EDTA is particularly useful in specific applications where the direct use of disodium EDTA might be problematic, such as in displacement titrations.

Types of Complexometric Titrations with EDTA

There are several types of complexometric titrations, each suited for different analytical challenges:

-

Direct Titration: The metal ion solution is directly titrated with a standard EDTA solution. This is the most common and straightforward method.[10]

-

Back Titration: An excess, known amount of standard EDTA solution is added to the metal ion solution. The unreacted EDTA is then back-titrated with a standard solution of a second metal ion. This method is useful for metal ions that react slowly with EDTA or for those that precipitate at the required pH.[10][11][12]

-

Displacement or Substitution Titration: This method is used for metal ions that do not have a suitable indicator or form a more stable complex with EDTA than another metal. A known amount of a less stable metal-EDTA complex (like Mg-EDTA) is added to the analyte solution. The analyte metal ion displaces the magnesium, and the liberated magnesium is then titrated with a standard EDTA solution.[3][10]

-

Alkalimetric Titration: The formation of a metal-EDTA complex releases hydrogen ions. These liberated protons can be titrated with a standard base solution.[2][10]

Quantitative Data: Stability of Metal-EDTA Complexes

The feasibility and accuracy of an EDTA titration depend heavily on the stability of the metal-EDTA complex, which is quantified by the formation constant (Kf) or stability constant. A higher Kf value indicates a more stable complex. The pH of the solution significantly influences the effective stability of the complex, leading to the concept of the conditional stability constant (K'f).

| Metal Ion | Log Kf | Optimal pH for Titration |

| Ca²⁺ | 10.7 | > 8 |

| Mg²⁺ | 8.7 | ~ 10 |

| Zn²⁺ | 16.5 | 4 - 10 |

| Fe³⁺ | 25.1 | 1 - 3 |

| Al³⁺ | 16.1 | ~ 5 |

| Cu²⁺ | 18.8 | 4 - 10 |

| Pb²⁺ | 18.0 | 4 - 10 |

| Ni²⁺ | 18.6 | 4 - 10 |

Note: The optimal pH can vary depending on the specific conditions and indicators used. The stability constants are generally reported at 20-25°C and an ionic strength of 0.1 M.[13]

Experimental Protocols

Objective: To accurately determine the concentration of the prepared EDTA solution.

Materials:

-

Calcium carbonate (CaCO₃), primary standard grade

-

Hydrochloric acid (HCl), 6 M

-

Sodium hydroxide (NaOH), 6 M

-

Ammonia/ammonium chloride buffer (pH 10)

-

Eriochrome Black T or Calmagite indicator

-

Disodium EDTA solution (approx. 0.01 M)

-

Distilled or deionized water

Procedure:

-

Accurately weigh about 0.25 g of primary standard CaCO₃ and transfer it to a 250 mL beaker.[8]

-

Carefully add 6 M HCl dropwise until the CaCO₃ is completely dissolved, avoiding loss of solution due to effervescence.

-

Gently boil the solution for a few minutes to expel dissolved CO₂.[7]

-

Cool the solution and quantitatively transfer it to a 250 mL volumetric flask. Dilute to the mark with distilled water and mix thoroughly.

-

Pipette a 25.00 mL aliquot of the standard calcium solution into a 250 mL Erlenmeyer flask.

-

Add 15 mL of the ammonia/ammonium chloride buffer (pH 10).[7]

-

Add a few drops of the indicator (e.g., Calmagite or Eriochrome Black T). The solution should turn a wine-red color.[7]

-

Titrate with the EDTA solution from a burette until the color changes from wine-red to a distinct sky blue.[7]

-

Repeat the titration at least two more times to obtain concordant results (within ±1%).[7]

-

Calculate the molarity of the EDTA solution.

Objective: To determine the concentration of zinc ions in a solution.

Materials:

-

Standardized EDTA solution (from Protocol 1)

-

Zinc ion solution (unknown concentration)

-

Acetate buffer (pH 5.5) or Ammonia buffer (pH 10)

-

Xylenol Orange or Eriochrome Black T indicator

-

Distilled or deionized water

Procedure:

-

Pipette a 25.00 mL aliquot of the zinc solution into a 250 mL Erlenmeyer flask.

-

Dilute with approximately 75 mL of distilled water.

-

Add 10 mL of the appropriate buffer solution (e.g., acetate buffer for Xylenol Orange indicator or ammonia buffer for Eriochrome Black T).[14][15]

-

Add a few drops of the selected indicator. With Xylenol Orange at pH 5.5, the solution will be red; with Eriochrome Black T at pH 10, it will be wine-red.[15]

-

Titrate with the standardized EDTA solution until the color changes to yellow (for Xylenol Orange) or sky blue (for Eriochrome Black T).[15]

-

Record the volume of EDTA used and repeat the titration for reproducibility.

-

Calculate the concentration of the zinc solution.

Objective: To determine the concentration of aluminum ions, which react slowly with EDTA at room temperature.[16][17]

Materials:

-

Standardized EDTA solution (from Protocol 1)

-

Standardized Zinc sulfate (ZnSO₄) solution (of similar concentration to the EDTA solution)

-

Aluminum ion solution (unknown concentration)

-

Acetate buffer (pH 5.0) or Ammonia buffer (pH 10)

-

Eriochrome Black T indicator

-

Distilled or deionized water

Procedure:

-

Pipette a 25.00 mL aliquot of the aluminum solution into a 250 mL Erlenmeyer flask.

-

Add a known excess volume of the standardized EDTA solution (e.g., 50.00 mL).

-

Add 20 mL of the appropriate buffer.[16]

-

Gently boil the solution for a few minutes to ensure complete complexation of Al³⁺ with EDTA.[16][17]

-

Cool the solution to room temperature.

-

Add a few drops of Eriochrome Black T indicator.

-

Titrate the excess, unreacted EDTA with the standard ZnSO₄ solution until the color changes from blue to wine-red.[17]

-

Record the volume of ZnSO₄ solution used.

-

Calculate the amount of EDTA that reacted with the aluminum and subsequently the concentration of the aluminum solution.

Visualizations

Caption: Workflow for a direct complexometric titration.

Caption: Principle of displacement titration with Ca-EDTA or Mg-EDTA.

Caption: Logical flow for calculating results in a back titration.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. du.edu.eg [du.edu.eg]

- 3. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 4. Complexometric Titration, EDTA Titration | PPTX [slideshare.net]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. chem.uci.edu [chem.uci.edu]

- 7. coryw.people.charleston.edu [coryw.people.charleston.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. shivajicollege.ac.in [shivajicollege.ac.in]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. scribd.com [scribd.com]

- 13. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 14. scribd.com [scribd.com]

- 15. Complexometric titration of zinc - ProQuest [proquest.com]

- 16. titrations.info [titrations.info]

- 17. youtube.com [youtube.com]

Application Notes: Ca(II)-EDTA Disodium Dihydrate as a Selective Metal Chelator in Cell Culture Media

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely used in biological research to sequester divalent and trivalent metal cations.[1][2] In cell culture, its most common application is in trypsin solutions to detach adherent cells by chelating calcium (Ca²⁺) and magnesium (Mg²⁺), ions essential for cell-to-cell adhesion.[2][3] However, the non-specific chelation of all divalent cations can unintentionally disrupt cellular processes that are dependent on specific metal ions.

Ca(II)-EDTA disodium dihydrate, also known as edetate calcium disodium, offers a more selective approach.[4][5] In this complex, the EDTA molecule is already bound to a calcium ion. When introduced into cell culture media, it will only exchange its calcium ion for another metal ion that has a higher affinity for EDTA, such as lead (Pb²⁺), cadmium (Cd²⁺), zinc (Zn²⁺), or iron (Fe³⁺).[4][6] This makes it an invaluable tool for eliminating trace heavy metal toxicity or inhibiting specific metalloenzymes without depleting the media of essential calcium.[4][7]

Key Applications

-

Control of Heavy Metal Toxicity: Cell culture media components can contain trace amounts of heavy metal contaminants that are toxic to cells. Ca(II)-EDTA can be used to sequester these harmful ions, improving cell viability and experimental reproducibility.[8][9]

-

Selective Enzyme Inhibition: It can be used to inhibit metalloproteases that rely on cofactors like zinc or manganese, without affecting calcium-dependent enzymes or signaling pathways.[4][10]

-

Prevention of Precipitation: In media formulations containing both calcium and phosphate, Ca(II)-EDTA can prevent the formation of insoluble calcium phosphate precipitates.[7]

-

Modulation of Signaling Pathways: By selectively chelating certain metal ions, Ca(II)-EDTA can be used to study and manipulate specific cellular signaling cascades. For instance, EDTA has been shown to activate Notch signaling by disrupting the calcium-stabilized heterodimer of the Notch receptor.[11]

Quantitative Data

The following tables summarize key quantitative data regarding the effects of this compound.

Table 1: Cytotoxicity Data

| Cell Line | Compound | Concentration Range | Effect | Reference |

|---|

| Murine L929 cells | this compound | 0-1000 mM | Dose-dependent reduction in cell viability. A survival rate of 93% was observed at 75 mM after 24 hours. |[8][12] |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration)

| Pathogen | Compound | MIC | Reference |

|---|---|---|---|

| Aggregatibacter actinomycetemcomitans | This compound | 70 mM | [8] |

| Prevotella intermedia | This compound | 70 mM | [8] |

| Porphyromonas gingivalis | this compound | 60 mM |[8] |

Diagrams and Visualizations

Caption: Chelation exchange mechanism of Ca(II)-EDTA.

Caption: Workflow for preparing a sterile Ca(II)-EDTA stock solution.

Caption: EDTA-induced activation of the Notch signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M Ca(II)-EDTA Stock Solution

This protocol details the preparation of a sterile, 0.5 M stock solution suitable for addition to cell culture media.

Materials and Equipment:

-

This compound (Molecular Weight: 410.3 g/mol for dihydrate)

-

Ultrapure water (e.g., Milli-Q or equivalent)

-

Sterile beaker or flask

-

Magnetic stirrer and stir bar

-

Sterile graduated cylinder

-

0.22 µm syringe filter or bottle-top filter unit

-

Sterile storage bottles

Procedure:

-

Weighing: To prepare 100 mL of a 0.5 M solution, weigh out 20.515 g of this compound.

-

Dissolution: Add the powder to a beaker containing approximately 80 mL of ultrapure water. Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Mixing: Stir the solution until the powder is completely dissolved. Unlike standard disodium EDTA, the calcium salt form is more readily soluble at a near-neutral pH and does not typically require pH adjustment with NaOH.[2][13]

-

Volume Adjustment: Once dissolved, carefully transfer the solution to a 100 mL graduated cylinder. Add ultrapure water to bring the final volume to 100 mL.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle. Alternatively, the solution can be autoclaved.[10][14]

-

Storage: Label the bottle clearly with the compound name, concentration (0.5 M), and date of preparation. Store the stock solution at 4°C, where it is stable for several months.[10]

Protocol 2: Assay for Protection Against Heavy Metal Cytotoxicity

This protocol provides a framework to assess the ability of Ca(II)-EDTA to protect cells from a known metal toxin, such as lead (II) acetate or cadmium (II) chloride.

Materials and Equipment:

-

Cultured cells of interest (e.g., HEK293, HeLa, CHO)

-

Complete cell culture medium

-

Sterile 96-well cell culture plates

-

Sterile 0.5 M Ca(II)-EDTA stock solution (from Protocol 1)

-

Sterile stock solution of a heavy metal salt (e.g., 100 mM Lead (II) acetate)

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Plate reader (absorbance or fluorescence)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells per well). Incubate overnight (37°C, 5% CO₂).

-

Preparation of Treatment Media: Prepare fresh media containing the following conditions:

-

Control (media only)

-

Heavy Metal only (e.g., a final concentration of 100 µM Lead Acetate)

-

Ca(II)-EDTA only (e.g., a final concentration of 200 µM)

-

Heavy Metal + Ca(II)-EDTA (e.g., 100 µM Lead Acetate + 200 µM Ca(II)-EDTA)

-

-

Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared treatment media to the respective wells.

-

Incubation: Incubate the plate for a duration relevant to the expected toxicity (e.g., 24-48 hours).

-

Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the control wells (100% viability) and plot the data to compare the viability of cells treated with the heavy metal alone versus those co-treated with Ca(II)-EDTA.

Protocol 3: Induction of Notch Signaling using Ca(II)-EDTA

This protocol is based on findings that EDTA can activate the Notch signaling pathway by chelating the calcium required for receptor stability.[11]

Materials and Equipment:

-

Cells expressing Notch receptors (e.g., NIH 3T3 cells transfected with human Notch1, or HeLa cells with endogenous Notch1).[11]

-

A Notch-responsive reporter plasmid (e.g., containing a CBF1-sensitive promoter driving luciferase) and a control plasmid (e.g., Renilla luciferase for normalization), if using a reporter assay.

-

Transfection reagent.

-

Sterile 0.5 M Ca(II)-EDTA stock solution.

-

Luciferase assay system.

-

Lysis buffer and equipment for Western blotting (if assessing NICD cleavage).

-

Antibody specific to the Notch intracellular domain (NICD).

Procedure:

-

Transfection (for reporter assay): Co-transfect cells with the Notch-responsive reporter plasmid and the normalization control plasmid. Allow cells to recover and express the plasmids for 24 hours.

-

Cell Treatment: Treat the cells with a range of Ca(II)-EDTA concentrations (e.g., 0.5 mM to 10 mM) in fresh culture media. Include an untreated control.[11]

-

Incubation: Incubate the cells for a short period to induce signaling. A time course of 4-8 hours is recommended to capture peak reporter gene activity.[11]

-

Analysis - Reporter Assay:

-

Lyse the cells using the appropriate lysis buffer from the dual-luciferase kit.

-

Measure firefly and Renilla luciferase activity according to the manufacturer's protocol.

-

Calculate the normalized Notch activity (Firefly/Renilla) for each condition and compare it to the untreated control.

-

-

Analysis - Western Blot (Alternative):

-

Lyse the cells at earlier time points (e.g., 15-60 minutes) post-treatment.

-

Perform SDS-PAGE and Western blotting using a primary antibody that specifically detects the cleaved NICD fragment.

-

An increase in the NICD band in EDTA-treated samples indicates receptor activation.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preparation of EDTA solution - Sharebiology [sharebiology.com]

- 3. researchgate.net [researchgate.net]

- 4. EDTA calcium disodium | 62-33-9 [chemicalbook.com]

- 5. Sodium calcium edetate - Wikipedia [en.wikipedia.org]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ca(Ⅱ)-EDTA disodium dihydrate - Immunomart [immunomart.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Calcium Depletion Dissociates and Activates Heterodimeric Notch Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. crick.ac.uk [crick.ac.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for In Vitro Heavy Metal Detoxification Studies Using Ca(II)-EDTA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination poses a significant threat to human health, with elements such as lead (Pb), cadmium (Cd), and mercury (Hg) being particularly notorious for their toxic effects.[1] Chelation therapy is a primary medical intervention for treating heavy metal poisoning, and Calcium Disodium Ethylenediaminetetraacetic Acid (Ca(II)-EDTA or CaNa2EDTA) is a well-established chelating agent.[2][3][4] Ca(II)-EDTA forms stable, water-soluble complexes with heavy metal ions, facilitating their excretion from the body.[2] The calcium in the compound is crucial as it prevents the depletion of essential calcium from the body by preferentially binding to heavy metals with a higher affinity.

These application notes provide detailed protocols for in vitro studies designed to evaluate the efficacy of Ca(II)-EDTA in heavy metal detoxification. The described assays are fundamental for screening potential therapeutic agents, understanding mechanisms of action, and gathering preclinical data for drug development.

Mechanism of Action: Ca(II)-EDTA Chelation

Ca(II)-EDTA operates through a straightforward yet effective mechanism of complexation. The EDTA molecule possesses multiple binding sites that can entrap a heavy metal ion, preventing its interaction with biological molecules and subsequent toxicity. This process enhances the solubility of the heavy metal, allowing for its removal from the cellular environment.

Caption: Mechanism of Ca(II)-EDTA in chelating a divalent heavy metal ion (M²⁺).

Data Presentation: Efficacy of Ca(II)-EDTA in Heavy Metal Detoxification

The following tables summarize quantitative data from representative in vitro studies on the efficacy of Ca(II)-EDTA in mitigating heavy metal toxicity.

Table 1: Effect of Ca(II)-EDTA on Cell Viability in the Presence of Heavy Metals

| Cell Line | Heavy Metal | Metal Concentration (µM) | Ca(II)-EDTA Concentration (µM) | Incubation Time (h) | % Increase in Cell Viability (compared to metal alone) | Reference |

| B14F28 (Fibroblasts) | Lead (PbCl₂) | 600 | 60 - 240 | 24 | Concentration-dependent reduction in cytotoxicity | [5] |

| 8505C (Thyroid Carcinoma) | Cadmium (Cd) | 10 - 100 | 10 - 100 | 24 | Mitigated cadmium toxicity | [6] |

| Human Fibroblasts | Lead (Pb) | 10, 20, 50 | 200 | 24 | ~30% reduction in lead uptake | [7][8] |

Table 2: Influence of Ca(II)-EDTA on Intracellular Heavy Metal Concentration